molecular formula C17H30Cl2N2O2 B4394756 1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride

1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride

Cat. No. B4394756
M. Wt: 365.3 g/mol
InChI Key: MMTGDUYVQVGZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride, also known as L-741,626, is a selective antagonist of the dopamine D2 receptor. It has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.

Mechanism of Action

1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride acts as a competitive antagonist at the dopamine D2 receptor, preventing the binding of dopamine and other agonists to the receptor. This results in a decrease in dopamine-mediated signaling, which can have a range of effects depending on the specific receptor subtype and the location of the receptor in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride are largely dependent on the specific dopamine receptor subtype being targeted. In general, blockade of the dopamine D2 receptor can lead to decreased dopamine-mediated signaling, which can have a range of effects on behavior, cognition, and other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D2 receptor, which allows for precise manipulation of dopamine-mediated signaling. However, one limitation is that dopamine receptors are widely distributed throughout the brain and body, and blockade of the D2 receptor can have unintended effects on other physiological processes.

Future Directions

There are many potential future directions for research involving 1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride and other dopamine receptor antagonists. One area of interest is the role of dopamine receptors in addiction and substance abuse, as dopamine signaling is known to be involved in reward and reinforcement processes. Another area of interest is the potential therapeutic use of dopamine receptor antagonists in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Finally, further research is needed to better understand the complex interactions between dopamine receptors and other neurotransmitter systems in the brain.

Scientific Research Applications

1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride has been used extensively in scientific research to study the role of dopamine receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the dopamine D2 receptor, with little or no activity at other dopamine receptor subtypes.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.2ClH/c1-15(16-6-4-3-5-7-16)13-21-14-17(20)12-19-10-8-18(2)9-11-19;;/h3-7,15,17,20H,8-14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTGDUYVQVGZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(CN1CCN(CC1)C)O)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride
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1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride
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1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride
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1-(4-methyl-1-piperazinyl)-3-(2-phenylpropoxy)-2-propanol dihydrochloride

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